![molecular formula C14H24F2N2O5 B15249405 Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15249405.png)
Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is a synthetic compound with the molecular formula C14H24F2N2O5. This compound is notable for its unique spirocyclic structure, which includes a diazaspirodecane core. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with a fluorinating agent to introduce the difluoro groups. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to isolate the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure contribute to its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Lacks the difluoro groups, resulting in different chemical properties.
tert-Butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride: A hydrochloride salt form with different solubility and stability characteristics.
Uniqueness
Carbonic acid; tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its difluoro groups and spirocyclic structure, which confer distinct reactivity and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C14H24F2N2O5 |
|---|---|
Peso molecular |
338.35 g/mol |
Nombre IUPAC |
tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate;carbonic acid |
InChI |
InChI=1S/C13H22F2N2O2.CH2O3/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17;2-1(3)4/h16H,4-9H2,1-3H3;(H2,2,3,4) |
Clave InChI |
HGWFWUNKAIXQMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


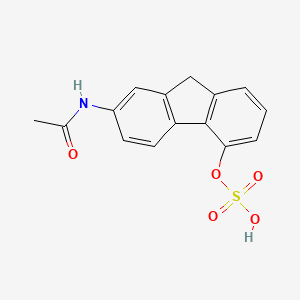
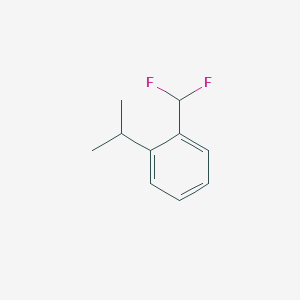
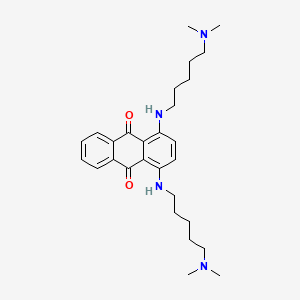
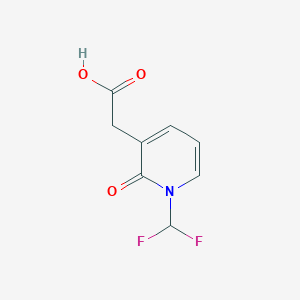
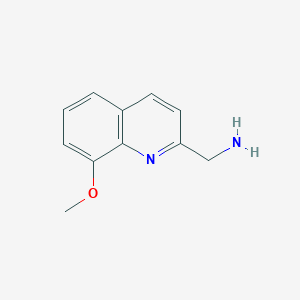

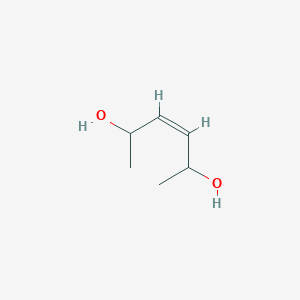
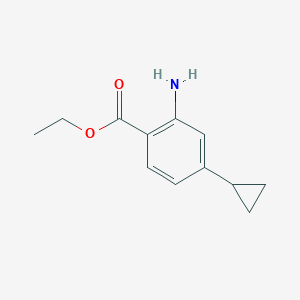
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)

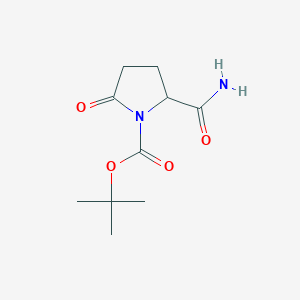
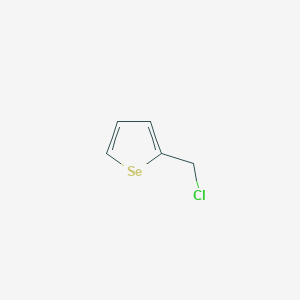
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
ruthenium(II)](/img/structure/B15249399.png)
